molecular formula C8H13NO3 B1525606 1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid CAS No. 783349-92-8

1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid

Cat. No.: B1525606
CAS No.: 783349-92-8
M. Wt: 171.19 g/mol
InChI Key: RRHNHROUKUVAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid is an organic compound with the molecular formula C8H13NO3. It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid can be synthesized through the cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines. The reaction typically involves heating without a solvent or refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) .

Industrial Production Methods

the general approach involves large-scale synthesis using the same cyclization reaction mentioned above, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid is unique due to its specific substituents, which confer distinct chemical reactivity and biological activities. Its trimethyl substitution pattern enhances its stability and solubility, making it a valuable compound for various applications .

Properties

IUPAC Name

1,2,2-trimethyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(2)5(7(11)12)4-6(10)9(8)3/h5H,4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHNHROUKUVAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC(=O)N1C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid
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1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid
Reactant of Route 3
1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid
Reactant of Route 4
1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid
Reactant of Route 5
1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid
Reactant of Route 6
1,2,2-Trimethyl-5-oxo-3-pyrrolidinecarboxylic acid

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